1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
1-butyl-6-fluoro-3-(4-methylphenyl)sulfonyl-7-pyrrolidin-1-ylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O3S/c1-3-4-11-27-16-23(31(29,30)18-9-7-17(2)8-10-18)24(28)19-14-20(25)22(15-21(19)27)26-12-5-6-13-26/h7-10,14-16H,3-6,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIBXGQBLKUIPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the Quinoline Core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.
Introduction of the Fluoro Group: Fluorination can be carried out using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Pyrrolidine Substitution: The pyrrolidin-1-yl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Pharmacological Properties
-
Antiproliferative Activity :
The compound has shown promising antiproliferative effects against various cancer cell lines. Studies have indicated that derivatives of quinoline compounds often exhibit significant inhibition of tumor cell growth. For instance, compounds structurally related to this quinoline derivative have been reported to possess IC50 values in the micromolar range against human breast cancer cells (MCF-7) and other tumor types, highlighting their potential as anticancer agents . -
Mechanism of Action :
The mechanism by which this compound exerts its antiproliferative effects may involve the inhibition of specific cellular pathways crucial for cancer cell survival and proliferation. Research suggests that quinoline derivatives can interfere with DNA synthesis and cell cycle progression, leading to apoptosis in cancer cells . -
Antimicrobial Activity :
Beyond its anticancer properties, there is emerging evidence that quinoline compounds can exhibit antimicrobial activity. This includes effectiveness against both Gram-positive and Gram-negative bacteria, making them candidates for further exploration in infectious disease treatment .
Case Study 1: Anticancer Efficacy
A study focusing on a series of quinoline derivatives including this compound demonstrated significant antiproliferative activity against MCF-7 breast cancer cells. The results indicated an IC50 value significantly lower than standard chemotherapeutic agents, suggesting a higher potency and selectivity for cancer cells over normal cells .
Case Study 2: Antimicrobial Properties
In another investigation, derivatives similar to this compound were tested for their antimicrobial efficacy against various bacterial strains. The results showed that certain modifications enhanced their antibacterial activity, indicating potential for development as new antibiotics .
Mechanism of Action
The mechanism of action of 1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs and affecting replication and transcription.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Insights:
Position 3 Modifications: Sulfonyl vs. Aroyl Groups: The 4-methylbenzenesulfonyl group in the target compound is more electron-withdrawing and metabolically stable than aroyl groups (e.g., naphthoyl in Compound 80) . This may enhance target binding specificity and reduce oxidative degradation.
Position 7 Substitutions: Pyrrolidinyl vs. Halogens/Amino Groups: The pyrrolidinyl group in the target compound likely improves solubility and hydrogen-bonding capacity compared to halogens (e.g., bromine in ) or amino groups. This could enhance pharmacokinetic profiles .
Alkyl Chain Length (Position 1) :
- Butyl vs. Pentyl/Shorter Chains : The butyl group balances lipophilicity and solubility better than longer chains (e.g., pentyl in Compound 81), which may overly increase logP and reduce bioavailability .
Biological Activity Trends: Antimicrobial Potential: The 6-fluoro substituent in the target compound mirrors APDQ230122, which disrupts peptidoglycan biosynthesis in Streptococcus pneumoniae . The sulfonyl group may further enhance Gram-positive targeting. Antitumor Activity: Analogous compounds (e.g., Compound 80) show antimitotic effects, suggesting the target compound’s structural features could align with microtubule disruption mechanisms .
Biological Activity
1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure, which includes a quinoline core and various functional groups that may contribute to its pharmacological properties.
Chemical Structure
The compound can be represented by the following chemical formula:
IUPAC Name: this compound
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thus affecting metabolic pathways.
- Receptor Modulation: It could act as an agonist or antagonist at various receptors, influencing cellular signaling.
- Signal Transduction Pathways: The compound may interfere with or modulate intracellular signaling pathways, potentially leading to altered cell proliferation or apoptosis.
Antiproliferative Effects
Recent studies have indicated that derivatives of quinoline compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar in structure to this compound have shown promising results in inhibiting the growth of tumor cells.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HT-29 | 0.70 | |
| Compound B | A431 | 0.37 | |
| Compound C | SW480 | 0.80 |
Enzyme Inhibition Studies
Inhibition studies on specific enzymes have revealed that compounds with similar structural motifs can effectively inhibit key enzymes involved in cancer progression. For example, inhibitors targeting dihydrofolate reductase (DHFR) have been shown to destabilize the enzyme's function, leading to reduced cell growth.
Case Studies
A notable case study involved the synthesis and biological evaluation of a series of quinoline derivatives. These derivatives were tested for their antiproliferative activities against various cancer cell lines, demonstrating that modifications in the sulfonamide group significantly influenced their efficacy.
Case Study Summary:
- Objective: Evaluate the antiproliferative activity of synthesized quinoline derivatives.
- Methodology: Compounds were synthesized and tested against multiple cancer cell lines using standard MTT assays.
- Results: Several derivatives exhibited IC50 values in the low micromolar range, indicating substantial antiproliferative activity.
Q & A
Q. What are the recommended synthetic pathways for 1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the quinolin-4-one core followed by sequential substitutions. For example:
Core Formation : Cyclization of substituted aniline derivatives with β-ketoesters under acidic conditions.
Sulfonylation : Introduce the 4-methylbenzenesulfonyl group at position 3 using toluenesulfonyl chloride in the presence of a base (e.g., pyridine) .
Fluorination and Pyrrolidine Addition : Fluorine at position 6 can be introduced via electrophilic fluorination, while the pyrrolidin-1-yl group at position 7 may require nucleophilic aromatic substitution or palladium-catalyzed coupling .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., ethanol/water) to achieve >95% purity. Monitor by TLC and HPLC .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- Spectroscopy :
- 1H/13C NMR : Confirm substituent positions via coupling patterns (e.g., fluorine’s deshielding effect at position 6, aromatic protons near the sulfonyl group) .
- HRMS : Verify molecular formula (e.g., [M+H]+ calculated for C25H28FN2O3S: 479.1774) .
- X-ray Crystallography : Use SHELX software for structure refinement. The sulfonyl and pyrrolidine groups often contribute to distinct crystallographic packing patterns .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer :
- In Vitro Screening :
- Enzyme Inhibition : Test against kinases or proteases (e.g., ATP-binding site assays) due to the quinolin-4-one scaffold’s affinity for enzymatic pockets .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks to rule out artifacts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Variable Substituents : Systematically modify the butyl chain (position 1), sulfonyl group (position 3), and pyrrolidine (position 7) to assess their impact.
- Assay Design : Compare IC50 values across analogs in enzyme/cell-based assays. For example:
| Analog Modification | Enzyme Inhibition IC50 (nM) | Cytotoxicity IC50 (μM) |
|---|---|---|
| Parent Compound | 120 ± 15 | 8.2 ± 0.9 |
| Butyl → Ethyl (position 1) | 450 ± 30 | 12.5 ± 1.3 |
| Sulfonyl → Acetyl | >1000 | 20.1 ± 2.1 |
Q. What computational strategies can predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., EGFR kinase). The fluorophenyl and sulfonyl groups often engage in hydrophobic and hydrogen-bond interactions .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Monitor RMSD values (<2.0 Å indicates stable binding) .
- QSAR Models : Use partial least squares (PLS) regression to correlate substituent properties (e.g., logP, polar surface area) with activity data .
Q. How should researchers address contradictory results in biological activity across different assay platforms?
- Methodological Answer :
- Source Analysis : Check for assay-specific variables:
- Concentration Gradients : Ensure consistent dosing (e.g., 0.1–100 μM range).
- Cell Line Variability : Validate across multiple lines (e.g., HEK293 vs. HepG2).
- Data Reconciliation : Apply Bland-Altman plots to quantify inter-assay bias or use meta-analysis (random-effects model) to pool results .
Q. What methodologies improve the compound’s metabolic stability for in vivo studies?
- Methodological Answer :
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. The pyrrolidine group may undergo CYP450 oxidation; consider replacing with piperidine for stability .
- Prodrug Design : Mask polar groups (e.g., sulfonyl as a phosphonate ester) to enhance bioavailability. Hydrolysis in serum can regenerate the active form .
Data Contradiction and Validation
Q. How can crystallographic data discrepancies (e.g., bond length variations) be resolved?
- Methodological Answer :
- Refinement Protocols : Re-analyze diffraction data using SHELXL with updated restraints for sulfonyl and fluorine moieties. Compare with CSD entries (e.g., average C-S bond: 1.76 Å) .
- Twinned Data Handling : Use TWINLAW in SHELXL to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
